5-Methyl-4-methylidenehex-5-en-2-one
Description
5-Methyl-4-methylidenehex-5-en-2-one is a substituted enone (α,β-unsaturated ketone) with the IUPAC name this compound. Its structure features:
- A ketone group at position 2.
- A methylidene group (=CH₂) at position 4.
- A methyl substituent at position 5.
- A double bond at position 5 (hex-5-en).
This compound’s conjugated system (C=O and C=C bonds) enhances its reactivity in cycloadditions, such as Diels-Alder reactions, and influences its spectroscopic properties (e.g., UV-Vis absorption) .
Properties
CAS No. |
117970-84-0 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
5-methyl-4-methylidenehex-5-en-2-one |
InChI |
InChI=1S/C8H12O/c1-6(2)7(3)5-8(4)9/h1,3,5H2,2,4H3 |
InChI Key |
NLPDRDBESAJILX-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=C)CC(=O)C |
Canonical SMILES |
CC(=C)C(=C)CC(=O)C |
Synonyms |
5-Hexen-2-one, 5-methyl-4-methylene- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Methylhex-5-en-2-one (CAS: 3240-09-3)
Structural Differences :
- Lacks the methylidene group at position 4.
Key Implications :
4-Methyl-6-phenylhex-5-en-2-one (CAS: 100017-31-0)
Structural Differences :
- A phenyl group at position 6 replaces the terminal methyl group.
- Lacks the methylidene group at position 4.
Key Implications :
- Electronic Effects : The phenyl group introduces aromatic π-electron density, stabilizing the compound via resonance but reducing electrophilicity at the ketone group .
- Solubility : Likely less polar than the target compound due to the bulky phenyl substituent.
- Applications: Phenyl-substituted enones are often used in fragrance synthesis, whereas the target compound’s aliphatic structure may favor polymer or pharmaceutical intermediates .
5-Hexyl-5-methyloxolan-2-one (CAS: 7011-83-8)
Structural Differences :
- A lactone (cyclic ester) with a hexyl and methyl substituent at position 5.
- No ketone or conjugated double bond system.
Key Implications :
- Reactivity : As a lactone, it undergoes hydrolysis or ring-opening reactions, unlike the target compound’s conjugate addition behavior .
- Stability: The cyclic structure enhances thermal stability compared to linear enones like the target .
Data Table: Comparative Properties of Selected Compounds
| Compound Name | Molecular Formula | Functional Groups | Key Substituents | Reactivity Profile | Potential Applications |
|---|---|---|---|---|---|
| 5-Methyl-4-methylidenehex-5-en-2-one | C₇H₁₀O | Enone, methylidene | Methyl at C5 | High (Diels-Alder, Michael addition) | Pharmaceuticals, polymers |
| 5-Methylhex-5-en-2-one | C₇H₁₂O | Ketone, alkene | Methyl at C5 | Moderate (less conjugation) | Solvents, intermediates |
| 4-Methyl-6-phenylhex-5-en-2-one | C₁₃H₁₄O | Enone, aryl | Phenyl at C6 | Stabilized (resonance effects) | Fragrances, agrochemicals |
| 5-Hexyl-5-methyloxolan-2-one | C₁₁H₂₀O₂ | Lactone | Hexyl, methyl at C5 | Hydrolysis, ring-opening | Flavors, biodegradable plastics |
Research Findings and Implications
- Synthetic Utility : The methylidene group in this compound enhances its utility in synthesizing complex cyclic structures via tandem reactions, unlike simpler analogs like 5-methylhex-5-en-2-one .
- Spectroscopic Signatures : The conjugated system in the target compound results in distinct NMR shifts (e.g., deshielded carbonyl carbon at ~200 ppm) and a UV λmax > 220 nm, differing from phenyl-substituted analogs .
- Thermal Stability: Linear enones like the target compound may exhibit lower thermal stability compared to lactones (e.g., 5-hexyl-5-methyloxolan-2-one), which resist degradation under high temperatures .
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